

The Rising Therapeutic Potential of Triazolopyridazine Derivatives: A Technical Guide

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Compound of Interest

	6-Chloro-3-
Compound Name:	<i>phenyl[1,2,4]triazolo[4,3-B]pyridazine</i>
Cat. No.:	B1194075

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For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the triazolopyridazine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the current research on novel triazolopyridazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes critical biological pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Triazolopyridazine derivatives have shown significant promise as anticancer agents, with numerous studies reporting potent activity against a range of cancer cell lines. The primary mechanisms of action often involve the inhibition of crucial kinases and signaling pathways implicated in tumor growth and proliferation.

Inhibition of c-Met and Pim-1 Kinases

Several novel triazolo[4,3-b]pyridazine derivatives have been designed and synthesized as dual inhibitors of c-Met and Pim-1 kinases, two important targets in cancer therapy.[\[1\]](#) The dysregulation of the c-Met/HGF signaling pathway is known to drive tumorigenesis and metastasis.[\[2\]](#)

Table 1: Anticancer Activity of Triazolopyridazine Derivatives against Various Cancer Cell Lines

Compound ID	Target(s)	Cancer Cell Line	IC50 (μM)	Reference
12e	c-Met	A549 (Lung)	1.06 ± 0.16	[2]
MCF-7 (Breast)	1.23 ± 0.18	[2]		
HeLa (Cervical)	2.73 ± 0.33	[2]		
13b	c-Met	-	0.21 (enzymatic)	[2]
4g	c-Met, Pim-1	-	0.163 ± 0.01 (c-Met)	[1]
0.283 ± 0.01 (Pim-1)		[1]		
9a	Not Specified	NCI-H460 (Lung)	5.2	[3]
6f	Not Specified	MCF-7 (Breast)	14.5 - 40	[3]
P815 (Murine Mastocytoma)	35 - 82.5	[3]		
TI-12403	Tankyrase (TNKS)	COLO320DM, DLD-1 (Colorectal)	-	[4] [5]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

WNT/β-catenin Pathway Inhibition

The WNT/β-catenin signaling pathway is frequently hyperactivated in colorectal cancers, often due to mutations in the adenomatous polyposis coli (APC) gene.^{[4][5]} Tankyrase (TNKS) is a key enzyme in this pathway that promotes the degradation of AXIN, a negative regulator of β-catenin. A novel triazolopyridine derivative, TI-12403, has been identified as a potent TNKS inhibitor.^{[4][5]} This compound was shown to stabilize AXIN2, reduce active β-catenin levels, and downregulate β-catenin target genes in colorectal cancer cells.^{[4][5]}

Induction of Apoptosis

Some triazolopyridazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. For instance, compound 12e was found to induce late apoptosis in A549 lung cancer cells and cause cell cycle arrest in the G0/G1 phase.^[2] Similarly, certain 1,2,3-triazolopyridazinone derivatives have been shown to exhibit anticancer activity by promoting apoptosis, as confirmed by acridine orange/ethidium bromide (AO/EB) staining and caspase-3 activity assays.^[6]

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Triazolopyridazine derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity.^[7] Several of these compounds exhibited moderate to good activity against *Staphylococcus aureus* (Gram-positive) and *Escherichia coli* (Gram-negative).

Table 2: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

Compound ID	Staphylococcus aureus MIC (µg/mL)	Escherichia coli MIC (µg/mL)	Reference
1a	32-64	-	[7]
1f	32-64	16-32	[7]
1i	32-64	16-32	[7]
2c	32-64	-	[7]
2e	32	16	[7]
Ampicillin (Control)	32	16	[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The proposed mechanism of antibacterial action for some 1,2,4-triazole derivatives involves the disruption of the bacterial cell membrane structure and the inhibition of DNA gyrase and topoisomerase IV.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Triazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity. For example, new 1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone have demonstrated good inhibitory activity against the COX-2 isoenzyme, with favorable COX-2/COX-1 selectivity ratios compared to the reference drug meloxicam.[8]

Experimental Protocols

General Synthesis of Triazolopyridazine Derivatives

A common synthetic route to prepare triazolo[4,3-b]pyridazine derivatives involves the initial reaction of 3-chloro-6-hydrazinopyridazine with various aromatic aldehydes in ethanol and glacial acetic acid to yield 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives.[1] These intermediates are then subjected to oxidative cyclization using ferric chloride in ethanol to

afford the 6-chloro-3-arylidene-[2][3][7]triazolo[4,3-b]pyridazine core structure.[1] Further modifications can be made by nucleophilic substitution at the C6 position.

In Vitro Anticancer Activity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^4 cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- MTT Addition: After incubation, the MTT solution is added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

In Vitro Antibacterial Activity Assessment (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is typically determined using the microbroth dilution method.[7]

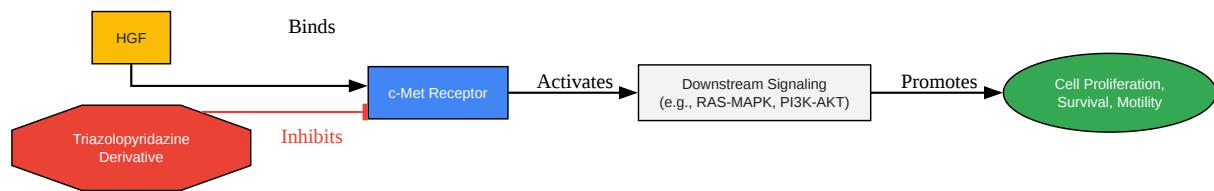
- Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared and standardized to a specific concentration (e.g., 10^5 CFU/mL).
- Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

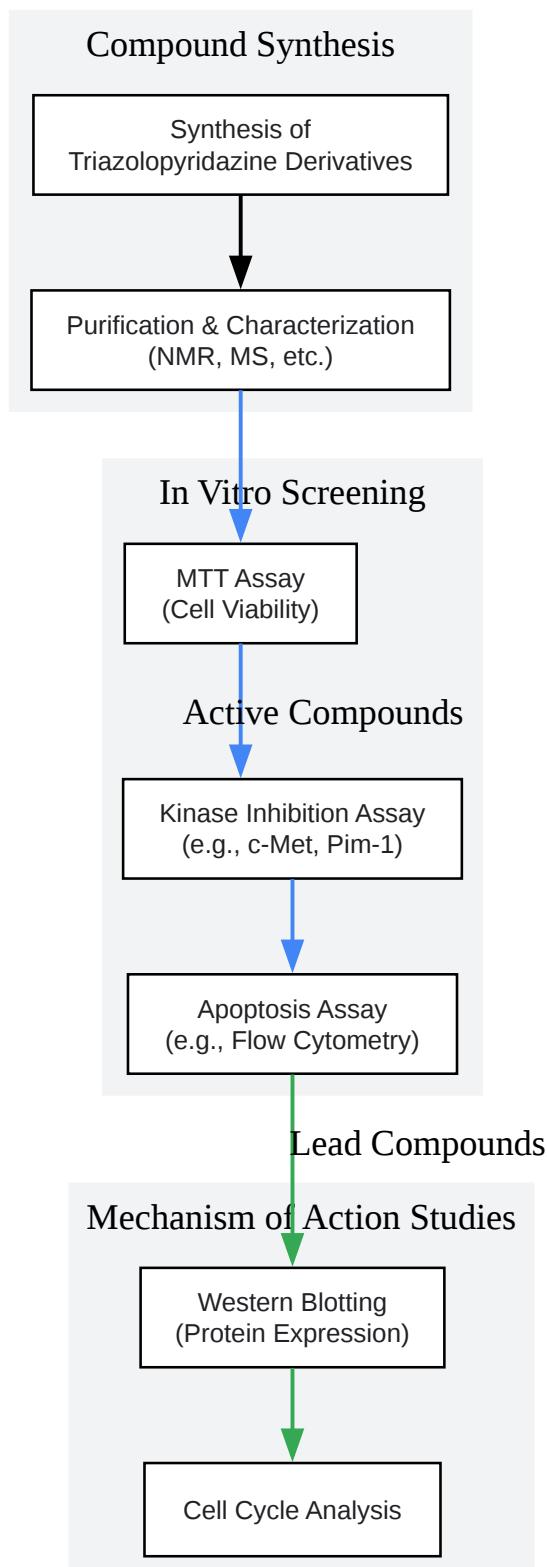
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated at 37°C for 24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways that promote cell proliferation, survival, and motility. Triazolopyridazine derivatives can inhibit this pathway by blocking the kinase activity of c-Met.



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